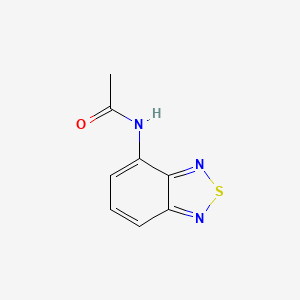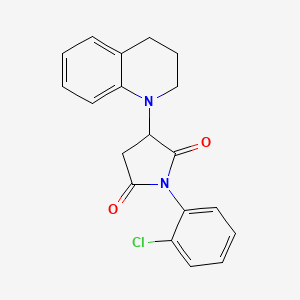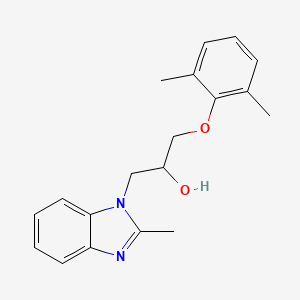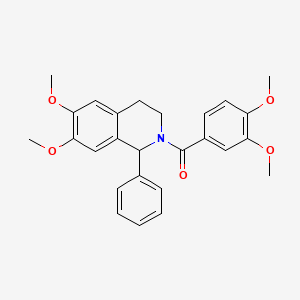![molecular formula C17H26N2O3 B6423257 3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid CAS No. 1030612-47-5](/img/structure/B6423257.png)
3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid, also known as 3-EPCA-2-MBA, is an organic compound that has been studied extensively for its potential applications in scientific research. It has been found to possess a variety of properties that make it a useful tool in the laboratory.
科学研究应用
3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid has been found to be an effective inhibitor of several enzymes, including tyrosinase, acetylcholinesterase, and chymotrypsin. It has also been used to study the effects of various drugs on the activity of these enzymes. In addition, 3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid has been used to study the structure and function of proteins, as well as the interactions between proteins and other molecules.
作用机制
3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid has been found to act as a reversible inhibitor of enzymes, meaning that it binds to the active site of the enzyme and prevents it from catalyzing its reaction. This inhibition can be either competitive or non-competitive, depending on the nature of the enzyme and the substrate being studied. The exact mechanism of action of 3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid is still not fully understood, but it is believed that it binds to the active site of the enzyme and blocks the binding of the substrate.
Biochemical and Physiological Effects
3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including tyrosinase, acetylcholinesterase, and chymotrypsin. In addition, it has been found to have anti-inflammatory and anti-bacterial properties, as well as being able to reduce the formation of free radicals.
实验室实验的优点和局限性
3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid has several advantages for use in laboratory experiments. It is a potent inhibitor of several enzymes, which makes it useful for studying their structure and function. In addition, it is relatively easy to synthesize and purify, making it a convenient tool for laboratory use. However, 3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid also has some limitations. For example, it is not very stable in solution and can be easily degraded by light or heat.
未来方向
There are several potential future directions for research on 3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid. For example, further studies could be conducted to investigate its mechanism of action in more detail, as well as to explore its potential applications in drug development. Additionally, further research could be conducted to investigate the potential applications of 3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid in other areas, such as the treatment of diseases or the development of novel materials. Finally, further research could be conducted to explore the potential side effects of 3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid, as well as its potential toxicity.
合成方法
3-[(4-ethylphenyl)carbamoyl]-2-[(3-methylbutyl)amino]propanoic acid is synthesized from 4-ethylphenylcarbamate and 3-methylbutyl amine by a nucleophilic substitution reaction in the presence of a base. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) at room temperature. The reaction yields a product with a high degree of purity, which can be isolated and purified by column chromatography.
属性
IUPAC Name |
4-(4-ethylanilino)-2-(3-methylbutylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-4-13-5-7-14(8-6-13)19-16(20)11-15(17(21)22)18-10-9-12(2)3/h5-8,12,15,18H,4,9-11H2,1-3H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAVDKHRAXHDSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Ethylphenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-chlorophenyl)-3,4,6-trimethyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B6423174.png)


![3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one](/img/structure/B6423188.png)

![4-(furan-2-carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6423201.png)
![ethyl 4-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]benzoate](/img/structure/B6423208.png)


![13-{[3-(diethylamino)propyl]amino}-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6423219.png)
![methyl 2-{2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamido}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B6423233.png)
![3-(benzenesulfonyl)-1,3,5-triazabicyclo[3.2.1]octane](/img/structure/B6423240.png)
![3-[3-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)propyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6423242.png)
![3-[(3,4-dichlorophenyl)carbamoyl]-2-(ethylamino)propanoic acid](/img/structure/B6423273.png)